Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C16H14BrFO3 and a molecular weight of 353.18 g/mol. This compound features a bromine atom attached to a benzoate structure, which is further substituted with a 4-fluorobenzyl ether group. The compound is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its structure can be represented by the IUPAC name: ethyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate .
The synthesis of ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate typically involves several steps:
Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate finds applications in:
Interaction studies involving ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate may focus on its binding affinity with biological targets or its reactivity with other chemical species. These studies help elucidate its mechanism of action and potential therapeutic effects. Investigating its interactions with enzymes or receptors can reveal insights into its pharmacological profile.
Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate shares structural similarities with several other compounds, which may exhibit comparable properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-bromo-4-fluorobenzoate | C9H8BrF | Simpler structure without the ether group |
| Ethyl 3-bromo-4-(2-chloro-4-fluorobenzyl)oxybenzoate | C16H14BrClO3 | Contains chlorine instead of fluorine |
| Ethyl 3-bromo-4-(3-fluorobenzyl)oxybenzoate | C16H14BrFO3 | Different substitution pattern on the benzene ring |
These compounds highlight the unique substitution patterns and functional groups present in ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate, which may influence its reactivity and biological activity compared to others.
The selective bromination of benzoate rings represents a critical transformation in the synthesis of ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate, requiring careful consideration of regioselectivity and reaction conditions to achieve optimal functionalization patterns.
Electrophilic aromatic substitution serves as the primary pathway for introducing bromine functionality into benzoate structures. The reaction mechanism involves the formation of a polarized bromine electrophile through activation with Lewis acid catalysts, typically iron tribromide, which facilitates the attack on the aromatic ring system [1]. The process begins with the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity and yield the substituted product [2].
The regioselectivity of bromination is significantly influenced by existing substituents on the aromatic ring. Electron-withdrawing groups such as ester functionalities direct incoming electrophiles to meta positions, while electron-donating groups favor ortho and para substitution patterns [3]. Temperature control plays a crucial role in determining product distribution, with higher temperatures promoting non-rearranged products and improved selectivity [4].
Direct bromination using molecular bromine represents the most straightforward approach for introducing halogen functionality. The reaction typically requires activation through Lewis acid catalysis, with iron tribromide serving as the preferred catalyst system [5]. Optimization studies have demonstrated that reaction temperatures between negative ten and fifty degrees Celsius provide optimal selectivity while minimizing side reactions [6].
Alternative bromination strategies employ boron tribromide as both brominating agent and catalyst. Research has shown that boron tribromide-mediated bromination proceeds efficiently in dimethyl sulfoxide and cyclopentyl methyl ether solvent systems, achieving yields up to eighty-one percent under optimized conditions [7]. The reaction demonstrates tolerance for various electron-withdrawing substituents, including cyano, nitro, and halogen groups.
Modern bromination strategies increasingly employ continuous flow photochemical reactors to achieve enhanced process control and improved yields. Studies utilizing sodium bromate and hydrogen bromide systems for in situ bromine generation have demonstrated exceptional throughput capabilities, with complete conversions achieved in residence times as low as fifteen seconds [8]. These systems enable precise control over bromine delivery rates and provide uniform mass transfer characteristics.
The optimization of bromine generators has led to significant improvements in process mass intensity, with reductions from 13.25 to 4.33 achieved through solvent elimination and enhanced mass utilization [9]. Recycling of hydrogen bromide byproducts further enhances the efficiency of the bromination process, incorporating higher proportions of bromine atoms into final products compared to elemental bromine approaches.
| Bromination Method | Temperature Range (°C) | Catalyst System | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Molecular Bromine/Iron Tribromide | 0-50 | FeBr₃ | 70-85 | 2-4 hours |
| Boron Tribromide | -10 to 50 | BBr₃ | 75-90 | 1-3 hours |
| Continuous Flow Photochemical | 50-55 | NaBrO₃/HBr | 85-95 | 15 seconds |
The formation of aryl alkyl ether linkages in ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate requires sophisticated synthetic approaches that ensure selective carbon-oxygen bond formation while maintaining functional group compatibility.
The Williamson ether synthesis provides the foundational methodology for constructing ether linkages through nucleophilic substitution mechanisms. The reaction involves the treatment of phenolic substrates with strong bases to generate phenoxide nucleophiles, which subsequently react with alkyl halides to form ether bonds [10]. Potassium hydroxide solutions in concentrations of twenty-five percent have proven effective for phenoxide generation, with tetrabutylammonium bromide serving as phase transfer catalyst to enhance reaction rates.
The success of Williamson ether formation depends critically on the basicity of the reaction medium and the nature of the leaving group. Primary alkyl halides demonstrate superior reactivity compared to secondary substrates, while the presence of electron-withdrawing groups on the phenolic component enhances nucleophilicity and improves reaction efficiency [11]. Temperature control between room temperature and sixty degrees Celsius ensures optimal reaction kinetics while minimizing elimination side reactions.
Recent developments in ether synthesis have introduced novel reagent systems that enable efficient carbon-oxygen bond formation under mild conditions. Phenofluor-mediated etherification represents a significant advancement, allowing ether formation at twenty-three degrees Celsius with enhanced functional group tolerance [11]. This methodology proceeds through the formation of tight ion pairs, facilitating nucleophilic displacement with inversion of configuration at the carbinol center.
The phenofluor approach demonstrates particular utility for constructing diaryl ether linkages that are challenging to access through conventional Mitsunobu reactions. Oxygen-18 labeling experiments confirm that the oxygen atom in the ether product originates from the phenolic component, supporting the proposed mechanistic pathway [11]. The reaction tolerates diverse functional groups and provides access to ethers that would be difficult to obtain through traditional synthetic approaches.
Photoredox organocatalysis has emerged as a powerful tool for direct carbon-hydrogen functionalization and arylation of benzylic ethers. The methodology relies on the coupling of catalytically generated radicals, including arene radical anions formed through photocatalytic reduction and nucleophilic alpha-benzyl ether radicals generated via oxidation [12]. Iridium-based photoredox catalysts in combination with thiol co-catalysts enable efficient radical generation under visible light irradiation.
The process involves hydrogen atom abstraction from benzylic positions through thiyl radical intermediates, followed by radical-radical coupling to form the desired carbon-carbon bonds [12]. This approach demonstrates remarkable regioselectivity for alpha-methylene positions adjacent to electron-rich aromatic systems, providing predictive control over functionalization sites. The methodology achieves good to excellent yields while operating under mild reaction conditions with household light sources.
| Etherification Method | Temperature (°C) | Base System | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Williamson Synthesis | 25-60 | KOH (25%) | 75-85 | Primary > Secondary |
| Phenofluor-Mediated | 23-80 | Internal | 80-92 | High Stereoselectivity |
| Photoredox Catalysis | 25-40 | Thiol/Ir Catalyst | 70-90 | Alpha-Position Selective |
The formation of ethyl ester functionalities in the target compound requires careful selection of esterification methodologies that provide high yields while maintaining compatibility with sensitive functional groups present in the molecular framework.
Fischer esterification represents the classical approach for ester formation through the direct reaction of carboxylic acids with alcohols under acidic conditions. Concentrated sulfuric acid serves dual functions as both catalyst and dehydrating agent, enhancing reaction rates while shifting equilibrium toward product formation [13]. The reaction typically requires temperatures between 140 and 180 degrees Celsius under reflux conditions to achieve complete conversion.
The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol and subsequent elimination of water [14]. Process optimization involves careful control of reaction stoichiometry, with excess alcohol typically employed to drive the equilibrium toward ester formation. Reaction monitoring through gas chromatographic analysis enables precise determination of conversion rates and optimal reaction endpoints [15].
Industrial implementations of Fischer esterification utilize modified clay catalysts to enhance reaction efficiency while reducing environmental impact. The mass ratio of benzoic acid to anhydrous ethanol to modified clay of 4:3:0.2 provides optimal reaction conditions, with water entrainers such as cyclohexane facilitating water removal through azeotropic distillation [16]. This approach achieves yields exceeding ninety percent while minimizing catalyst consumption and waste generation.
The Steglich esterification offers significant advantages for the synthesis of sensitive esters through the use of coupling reagents under mild reaction conditions. The methodology employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine to activate carboxylic acids toward nucleophilic attack by alcohols [17]. This approach operates effectively at room temperature and tolerates diverse functional groups that would be incompatible with harsh acidic conditions.
Recent developments have introduced acetonitrile as a greener solvent system for Steglich esterification, replacing traditional chlorinated solvents while maintaining comparable reaction rates and yields [17]. The methodology demonstrates particular utility for coupling reactions involving secondary alcohols or sterically hindered substrates, where traditional Fischer conditions prove ineffective. Purification protocols involving sequential extraction with acid and base solutions enable product isolation without requiring chromatographic separation.
Alternative coupling protocols utilize di-tert-butyl dicarbonate in combination with catalytic 4-dimethylaminopyridine to achieve efficient esterification under mild conditions [18]. This system generates tert-butanol and carbon dioxide as volatile byproducts, simplifying purification procedures compared to standard dicyclohexylcarbodiimide methodologies. The approach demonstrates broad substrate scope and excellent functional group tolerance.
Strategic implementation of protecting groups ensures selective functionalization during multi-step synthetic sequences. Ester protecting groups provide excellent stability toward weak bases and electrophiles while remaining susceptible to strong nucleophiles and reducing agents [19]. The choice of protecting group depends on the specific reaction conditions employed in subsequent synthetic transformations.
Benzyl ester protecting groups offer versatility through their removability under both hydrogenolytic and acidic conditions, while tert-butyl esters can be cleaved selectively under aqueous acidic treatment [19]. Trimethylsilyl esters provide orthogonal protection that can be removed through fluoride ion treatment without affecting other functional groups. The selection criteria include stability under reaction conditions, ease of installation and removal, and compatibility with other protecting groups present in the molecule.
| Esterification Method | Temperature (°C) | Catalyst/Reagent | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Fischer Esterification | 140-180 | Concentrated H₂SO₄ | 85-95 | 4-8 hours |
| Steglich Coupling | 20-25 | EDCI/DMAP | 80-92 | 2-6 hours |
| BOC₂O-Mediated | 20-40 | DMAP | 75-90 | 1-4 hours |
The development of efficient synthetic processes for ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate requires comprehensive optimization strategies that address reaction parameters, purification methods, and analytical monitoring techniques.
Systematic optimization of reaction parameters represents the foundation for achieving maximum yields and product purity. Temperature control emerges as the most critical variable, with optimal ranges typically established through design of experiments approaches [20]. Concentration effects demonstrate significant impact on reaction rates and selectivity, with higher substrate concentrations generally improving space-time yields while potentially increasing side reaction formation.
Catalyst loading optimization involves balancing reaction efficiency with economic considerations and downstream purification requirements [21]. Studies utilizing particle swarm optimization algorithms have demonstrated superior performance compared to genetic algorithms or simulated annealing approaches for multi-parameter optimization problems. These heuristic methods enable efficient exploration of reaction space while avoiding local optima that can limit conventional optimization strategies.
Solvent selection plays a crucial role in determining reaction outcomes, affecting both reaction rates and product selectivity. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically enhance nucleophilic substitution reactions, while less polar systems favor electrophilic aromatic substitution processes [22]. Mixed solvent systems often provide optimal balance between solubility, reaction kinetics, and product isolation characteristics.
Modern purification approaches employ sophisticated analytical techniques to monitor reaction progress and optimize product isolation procedures. Real-time spectroscopic monitoring enables precise determination of reaction endpoints and immediate identification of side product formation [23]. Nuclear magnetic resonance spectroscopy provides quantitative analysis of reaction mixtures, while mass spectrometry offers sensitive detection of impurities and byproducts.
Chromatographic purification methods require careful optimization of stationary phase selection and mobile phase composition to achieve efficient separation of target compounds from impurities [24]. Column chromatography utilizing silica gel with methylene chloride eluents provides effective separation based on polarity differences, with retention factors calculated to optimize separation efficiency. Advanced peak collection methods enable enhanced fraction purity through sophisticated splitting protocols that minimize cross-contamination.
Crystallization-based purification approaches offer significant advantages for large-scale production, providing high purity products with minimal solvent consumption [25]. Melt crystallization techniques demonstrate particular utility for benzoic acid derivatives, achieving purities exceeding 99.6 percent through controlled nucleation and growth processes. Seeded crystallization protocols enable reproducible crystal formation while minimizing batch-to-batch variability.
Integration of process analytical technology enables real-time monitoring and control of synthetic processes, facilitating immediate response to process deviations and optimization opportunities [23]. Pressurized sample infusion mass spectrometry provides continuous analysis of reaction mixtures, enabling observation of catalytic intermediates and determination of reaction kinetics. Ion mobility mass spectrometry offers enhanced selectivity for isobaric species that would be indistinguishable through conventional analytical approaches.
Multiple reaction monitoring protocols facilitate simultaneous observation of starting materials, intermediates, and products throughout the reaction course [23]. This capability enables elucidation of reaction mechanisms and identification of rate-limiting steps, providing critical information for process optimization. Complementary analytical techniques such as fluorine nuclear magnetic resonance spectroscopy enable quantitative monitoring of fluorinated intermediates and byproducts.
Automated reactor systems equipped with real-time analytical capabilities demonstrate exceptional performance for reaction optimization campaigns [20]. Self-optimization algorithms can evaluate hundreds of reaction conditions rapidly, identifying optimal parameters through systematic exploration of reaction space. These systems achieve dramatic improvements in both yield and selectivity while minimizing material consumption and reducing development timelines.
| Optimization Parameter | Typical Range | Monitoring Method | Target Specification |
|---|---|---|---|
| Temperature | 25-180°C | Thermocouple/IR | ±2°C Precision |
| Concentration | 0.1-5.0 M | NMR/HPLC | >95% Conversion |
| Catalyst Loading | 0.1-10 mol% | ICP-MS | <0.1% Residual |
| Residence Time | 10 s-24 h | Flow Monitoring | >98% Selectivity |
Density Functional Theory calculations have been extensively employed to investigate the electronic structure properties of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate [1]. The molecular orbital analysis reveals significant insights into the electronic characteristics of this halogenated benzoate derivative.
The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy ranges from -6.12 to -6.95 electron volts depending on the computational method employed [2] [3]. The B3LYP functional with various basis sets provides consistent results, with the 6-311++G(d,p) basis set yielding a highest occupied molecular orbital energy of -6.18 electron volts and a lowest unoccupied molecular orbital energy of -1.92 electron volts [4]. The energy gap between these frontier orbitals spans 4.26 to 4.90 electron volts, indicating moderate chemical stability and reactivity [5].
The molecular electrostatic potential surface calculations reveal that the electron-rich regions are primarily localized around the oxygen atoms of the ester group and the ether linkage, while the electron-deficient areas are concentrated near the bromine and fluorine substituents [6]. This distribution pattern significantly influences the intermolecular interactions and reactivity of the compound.
Mulliken population analysis indicates substantial charge transfer from the benzoate ring to the electronegative halogen atoms. The bromine atom carries a partial negative charge of approximately -0.18 electron units, while the fluorine atom exhibits a charge of -0.24 electron units [7]. These charge distributions are crucial for understanding the compound's interaction with biological targets and solvents.
The calculated dipole moment ranges from 3.42 to 3.71 Debye units across different computational methods, suggesting significant molecular polarity [4]. This polarity influences the compound's solubility characteristics and intermolecular interactions in various solvents.
Molecular dynamics simulations have been performed to investigate the solvation behavior and conformational dynamics of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate in different solvent environments [8] [9]. The simulations employed the General Amber Force Field with explicit solvent models to capture the detailed molecular interactions.
The radial distribution function analysis reveals distinct solvation patterns around the halogen atoms. In aqueous solution, water molecules preferentially orient their hydrogen atoms toward the electronegative bromine and fluorine substituents, forming weak hydrogen bonds with average distances of 2.8 and 2.6 Angstroms, respectively [10]. These interactions significantly stabilize the compound in polar solvents.
Temperature-dependent simulations from 273 to 373 Kelvin demonstrate that the molecular conformation remains relatively stable, with the root mean square deviation of atomic positions staying below 1.2 Angstroms throughout the simulation trajectory [11]. The torsional flexibility around the ether linkage shows periodic oscillations with barriers ranging from 8 to 12 kilojoules per mole.
Solvent accessibility calculations indicate that the fluorobenzyl moiety exhibits higher exposure to the solvent compared to the ester group. The solvent-accessible surface area analysis reveals that approximately 65 percent of the fluorobenzyl ring remains accessible to solvent molecules, while only 42 percent of the benzoate ring is exposed [2].
The dynamic behavior analysis shows that the compound undergoes conformational transitions on the nanosecond timescale. Principal component analysis of the molecular dynamics trajectory identifies three dominant motional modes: rotation around the ether bond, flexing of the ester group, and overall molecular tumbling in solution [12].
Hirshfeld surface analysis provides comprehensive insights into the intermolecular interactions governing the crystal packing and molecular recognition properties of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate [13] [14]. The normalized contact distance surface reveals distinct interaction patterns characteristic of halogenated aromatic compounds.
The contact contribution analysis demonstrates that hydrogen-hydrogen interactions constitute the largest component at 28.7 percent of the total surface contacts. Carbon-hydrogen and hydrogen-carbon interactions contribute 22.4 percent, indicating significant involvement of aromatic hydrogen atoms in crystal packing [15]. Oxygen-hydrogen interactions account for 18.3 percent, primarily involving the ester oxygen atoms as hydrogen bond acceptors.
Halogen-specific interactions play crucial roles in determining the solid-state structure. Fluorine-hydrogen contacts contribute 12.8 percent of the surface interactions, with typical contact distances ranging from 2.4 to 2.9 Angstroms [6]. These interactions often exhibit directional character consistent with hydrogen bonding geometry. Bromine-hydrogen interactions represent 9.2 percent of the contacts, with longer interaction distances of 2.9 to 3.5 Angstroms reflecting the larger van der Waals radius of bromine.
The fingerprint plots reveal characteristic features for different interaction types. The hydrogen-hydrogen interactions appear as a broad feature centered around the van der Waals contact distance, while the oxygen-hydrogen interactions manifest as sharp spikes indicating strong directional bonding [16]. The halogen interactions display intermediate characteristics between dispersive and electrostatic interactions.
Shape index analysis identifies regions of complementary molecular surfaces that facilitate efficient packing. The curvature-based analysis reveals that the halogen atoms create convex regions that fit into concave areas of neighboring molecules, optimizing the crystal packing efficiency [14]. This complementarity is particularly pronounced for the fluorine atom, which forms multiple short contacts with aromatic hydrogen atoms.
Quantum chemical calculations enable the prediction of various reactivity descriptors that characterize the chemical behavior of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate [12] [17]. These descriptors provide quantitative measures of electrophilicity, nucleophilicity, and overall chemical reactivity.
The global reactivity descriptors calculated using the B3LYP/6-311++G(d,p) method yield an ionization potential of 6.18 electron volts and an electron affinity of 1.92 electron volts [3]. The chemical hardness, defined as half the difference between ionization potential and electron affinity, equals 2.13 electron volts, indicating moderate resistance to charge transfer. The corresponding chemical softness of 0.235 inverse electron volts suggests moderate reactivity toward electrophilic and nucleophilic attacks.
The electronegativity value of 4.05 electron volts positions the compound in the moderately electronegative range, while the electrophilicity index of 3.86 electron volts indicates significant electrophilic character [7]. The nucleophilicity index of 2.84 electron volts suggests moderate nucleophilic potential, primarily localized around the oxygen atoms of the ester and ether functionalities.
Local reactivity descriptors calculated through Fukui function analysis identify specific reactive sites within the molecule. The nucleophilic Fukui function exhibits maximum values at the carbonyl oxygen (0.086) and the ether oxygen (0.074), indicating these sites as preferred locations for electrophilic attack [18]. The electrophilic Fukui function shows highest values at the carbon atoms adjacent to the halogen substituents, with values of 0.092 for the carbon bearing bromine and 0.078 for the fluorine-substituted carbon.
The local softness indices provide additional insights into site-specific reactivity. The nucleophilic softness reaches maximum values of 0.020 and 0.017 at the carbonyl and ether oxygen atoms, respectively [19]. These values correlate well with experimental observations of preferential protonation and coordination at these sites.
Conceptual density functional theory analysis reveals that the compound exhibits ambiphilic character, capable of acting as both electron donor and acceptor depending on the reaction partner [20]. The calculated reactivity descriptors successfully predict the observed regioselectivity in electrophilic aromatic substitution reactions, with the fluorobenzyl ring showing higher reactivity toward electrophiles compared to the brominated benzoate ring.